![molecular formula C10H10N2O4 B1519083 3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1023815-59-9](/img/structure/B1519083.png)

3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

Overview

Description

Molecular Structure Analysis

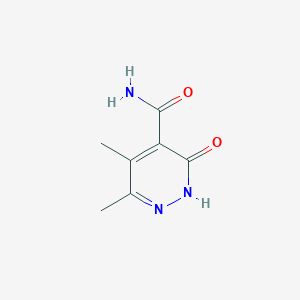

The molecular structure of “3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid” is characterized by the presence of a furo[2,3-d]pyrimidine core . In a similar compound, the two fused rings of furo[2,3-d]pyrimidine were found to form a dihedral angle, indicating a certain degree of twist in the molecule .

Scientific Research Applications

Antiviral Applications

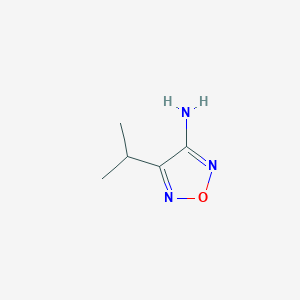

Compounds containing five-membered heteroaryl amines, such as the one , have shown relatively higher antiviral activity against viruses like the Newcastle disease virus. This suggests potential use as lead molecules towards antiviral therapeutics .

Antibacterial Applications

Novel derivatives of pyrimidine have been developed and tested against a variety of bacterial strains, indicating significant antibacterial activity. This points to its use in developing new antibacterial agents .

Anti-Inflammatory Applications

Derivatives of pyrimidine have been synthesized and evaluated for their anti-inflammatory activity. Some compounds exhibited higher anti-inflammatory activity than standard drugs in tests like carrageenan-induced edema .

Anticancer Applications

Thiazolopyrimidine derivatives have been studied against human cancer cell lines and primary CLL cells. Some compounds displayed excellent anticancer activity and led to cell death by apoptosis as they inhibited the CDK enzyme .

Neuroprotective Activities

Certain pyrimidine derivatives have shown effective potency at the 5-HT1A receptor with selectivity for both α1-adrenergic and D2 receptors, exhibiting prominent neuroprotective activities in models like the t-MCAO model .

Synthesis and antiviral study of novel 4- (2- (6-amino-4-oxo-4,5 … Therapeutic potential of heterocyclic pyrimidine scaffolds Pyrimidine: a review on anticancer activity with key emphasis on SAR Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine …

Future Directions

The future directions for research on “3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad spectrum of biological activities exhibited by pyrimidine derivatives, this compound could potentially be a valuable scaffold for the development of new therapeutic agents .

Mechanism of Action

Mode of Action

It is known that the compound undergoes the dimroth rearrangement , a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to changes in the compound’s structure and potentially its interaction with its targets.

Biochemical Pathways

The compound is a structural analog of antiviral compounds , suggesting it may interact with similar biochemical pathways.

Action Environment

The action of 3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid can be influenced by various environmental factors. For instance, the Dimroth rearrangement is catalyzed by acids and bases, and is accelerated by heat or light . The degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product can all affect the course of the Dimroth rearrangement .

properties

IUPAC Name |

3-ethyl-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-3-12-4-11-8-7(9(12)13)6(10(14)15)5(2)16-8/h4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZNYFNDJADMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C(=C(O2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)

![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)

![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)

![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)

![3-{[(4-Methylpentyl)oxy]methyl}aniline](/img/structure/B1519017.png)

![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)